molecular formula C22H30N4O2 B2760364 N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226443-48-6

N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2760364
CAS No.: 1226443-48-6
M. Wt: 382.508
InChI Key: BKRARYRFPNOONX-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-based acetamide derivative characterized by a central pyrimidinyloxy-acetamide scaffold. The structure includes a 4-methylpiperidin-1-yl group at the 2-position of the pyrimidine ring and a 2-ethyl-6-methylphenyl substituent on the acetamide nitrogen. Such substitutions are designed to modulate electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-5-18-8-6-7-16(3)21(18)24-19(27)14-28-20-13-17(4)23-22(25-20)26-11-9-15(2)10-12-26/h6-8,13,15H,5,9-12,14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRARYRFPNOONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCC(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, including halogenation, acylation, and cyclization reactionsThe final step involves the coupling of the halogenated phenyl group to the naphthyridine core under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthyridine compounds .

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a broader class of pyrimidinyloxy-acetamides, which are often explored for their biological activity. Below is a comparative analysis with structurally related analogs:

Compound Substituents Molecular Formula Molecular Weight Key Features Reference
N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 2-ethyl-6-methylphenyl, 4-methylpiperidin-1-yl C₂₃H₃₀N₄O₂ 404.51 g/mol High lipophilicity; potential CNS penetration due to bulky substituents
N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 5-chloro-2-methylphenyl, 4-methylpiperidin-1-yl C₂₀H₂₅ClN₄O₂ 388.9 g/mol Increased electron-withdrawing character (Cl); may enhance metabolic stability
N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 2-fluorophenyl, 4-methylpiperidin-1-yl C₁₉H₂₃FN₄O₂ 366.41 g/mol Fluorine substitution improves bioavailability via dipole interactions
2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide 2-(trifluoromethyl)phenyl, piperidin-1-yl C₁₉H₂₁F₃N₄O₂ 406.39 g/mol Trifluoromethyl group enhances metabolic resistance and lipophilicity

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